molecular formula C15H21N5 B2584418 N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine CAS No. 1706419-09-1

N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine

Cat. No.: B2584418
CAS No.: 1706419-09-1
M. Wt: 271.368
InChI Key: CCJZLCDWWCTSJP-UHFFFAOYSA-N
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Description

N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group and a diethyl-methylpyrimidine core. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with diethylamine and methylpyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are crucial in industrial production .

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine stands out due to its unique combination of an aminophenyl group and a diethyl-methylpyrimidine core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

6-N-(4-aminophenyl)-4-N,4-N-diethyl-2-methylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-4-20(5-2)15-10-14(17-11(3)18-15)19-13-8-6-12(16)7-9-13/h6-10H,4-5,16H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJZLCDWWCTSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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